molecular formula C34H68N8O4 B143891 1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane CAS No. 126320-56-7

1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B143891
CAS No.: 126320-56-7
M. Wt: 653 g/mol
InChI Key: JKQNZLKTODZGSY-UHFFFAOYSA-N
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Description

1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is a synthetic macrocyclic compound It belongs to the class of tetraazamacrocycles, which are known for their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane typically involves the following steps:

    Formation of the Macrocyclic Ring: The initial step involves the cyclization of a linear tetraamine precursor. This can be achieved through a condensation reaction with a suitable diacid chloride or diester.

    Functionalization: The macrocyclic ring is then functionalized by introducing diethylaminocarbonylmethyl groups. This is usually done through alkylation reactions using diethylaminocarbonylmethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane can undergo various types of chemical reactions, including:

    Complexation Reactions: It readily forms complexes with metal ions such as copper, nickel, and zinc. These reactions typically occur in aqueous or organic solvents and can be facilitated by adjusting the pH.

    Substitution Reactions: The diethylaminocarbonylmethyl groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

    Metal Salts: For complexation reactions, metal salts like copper(II) sulfate, nickel(II) chloride, and zinc(II) acetate are commonly used.

    Bases: Strong bases like sodium hydroxide or potassium carbonate are often used to deprotonate the macrocycle and facilitate substitution reactions.

Major Products

    Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which can exhibit various coordination geometries depending on the metal ion and reaction conditions.

    Substituted Macrocycles: Substitution reactions yield macrocycles with different functional groups, potentially altering their chemical and physical properties.

Scientific Research Applications

1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane has several scientific research applications:

    Coordination Chemistry: It is used to study the formation and properties of metal complexes, which are important in understanding metal-ligand interactions.

    Catalysis: Metal complexes of this compound can act as catalysts in various organic reactions, including oxidation and reduction processes.

    Medicinal Chemistry: The compound and its metal complexes are investigated for their potential therapeutic applications, such as antimicrobial and anticancer activities.

    Material Science: It is used in the development of new materials with specific properties, such as magnetic or conductive materials.

Mechanism of Action

The mechanism by which 1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane exerts its effects depends on its interaction with metal ions. The macrocyclic structure provides a stable environment for metal ions, facilitating various chemical reactions. The diethylaminocarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the metal complexes.

Comparison with Similar Compounds

Similar Compounds

    1,4,8,11-Tetraazacyclotetradecane: The parent compound without the diethylaminocarbonylmethyl groups.

    1,4,8,11-Tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane: A similar macrocycle with pyridylmethyl groups instead of diethylaminocarbonylmethyl groups.

Uniqueness

1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of diethylaminocarbonylmethyl groups, which enhance its solubility and ability to form stable complexes with a wide range of metal ions. This makes it particularly useful in applications requiring high stability and specificity.

Properties

IUPAC Name

N,N-diethyl-2-[4,8,11-tris[2-(diethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68N8O4/c1-9-39(10-2)31(43)27-35-19-17-20-37(29-33(45)41(13-5)14-6)25-26-38(30-34(46)42(15-7)16-8)22-18-21-36(24-23-35)28-32(44)40(11-3)12-4/h9-30H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQNZLKTODZGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(CC)CC)CC(=O)N(CC)CC)CC(=O)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560217
Record name 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126320-56-7
Record name 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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